molecular formula C6H9ClN2O B128306 3-(aminomethyl)pyridin-2(1H)-one hydrochloride CAS No. 85468-38-8

3-(aminomethyl)pyridin-2(1H)-one hydrochloride

Cat. No.: B128306
CAS No.: 85468-38-8
M. Wt: 160.6 g/mol
InChI Key: KGCBDOOONLLWTH-UHFFFAOYSA-N
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Description

3-(aminomethyl)pyridin-2(1H)-one hydrochloride is a chemical compound that belongs to the class of pyridinium salts. These compounds are known for their diverse structures and significant roles in various natural products and bioactive pharmaceuticals . The compound is characterized by the presence of an aminomethyl group attached to the pyridinone ring, which imparts unique chemical and biological properties.

Biochemical Analysis

Biochemical Properties

3-(Aminomethyl)pyridin-2(1H)-one hydrochloride plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with collagen prolyl 4-hydroxylases, which are enzymes involved in the post-translational modification of collagen . This interaction is significant as it can influence the stability and function of collagen, a major structural protein in the extracellular matrix.

Cellular Effects

The effects of this compound on cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in studies involving immortalized rat hepatic stellate cells, this compound was found to inhibit the expression of collagen type I alpha 1 (COL1A1) protein, which plays a role in fibrosis . This suggests that this compound can modulate cellular functions and has potential therapeutic applications in conditions involving excessive collagen deposition.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. The compound’s interaction with collagen prolyl 4-hydroxylases, for instance, results in the inhibition of collagen synthesis . This binding interaction is crucial for its role in modulating extracellular matrix composition and function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions, but its activity can diminish over time due to degradation . Long-term studies in vitro and in vivo have demonstrated that the compound can have sustained effects on cellular processes, although these effects may vary depending on the experimental conditions.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to have beneficial effects, such as reducing fibrosis by inhibiting collagen synthesis . At higher doses, it can exhibit toxic or adverse effects, highlighting the importance of dosage optimization in therapeutic applications .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that are crucial for its metabolism. For instance, its interaction with collagen prolyl 4-hydroxylases affects the metabolic flux of collagen synthesis . This interaction can lead to changes in metabolite levels, influencing overall cellular metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments . Understanding these transport mechanisms is essential for optimizing its therapeutic potential.

Subcellular Localization

This compound is localized in specific subcellular compartments, which influences its activity and function. Targeting signals and post-translational modifications play a role in directing the compound to particular organelles . This subcellular localization is crucial for its role in modulating cellular processes and achieving its therapeutic effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(aminomethyl)pyridin-2(1H)-one hydrochloride typically involves the reaction of pyridin-2(1H)-one with formaldehyde and ammonia or an amine under acidic conditions to form the aminomethyl derivative. The hydrochloride salt is then obtained by treating the aminomethyl derivative with hydrochloric acid .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the consistency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

3-(aminomethyl)pyridin-2(1H)-one hydrochloride can undergo various chemical reactions, including:

    Oxidation: The aminomethyl group can be oxidized to form corresponding imines or nitriles.

    Reduction: The compound can be reduced to form the corresponding amine.

    Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of primary amines.

    Substitution: Formation of substituted pyridinone derivatives.

Scientific Research Applications

Medicinal Chemistry

3-(Aminomethyl)pyridin-2(1H)-one hydrochloride serves as a building block in the synthesis of more complex organic molecules. Its structure allows for various modifications that can lead to new therapeutic agents. It has been investigated for its potential use in drug development, particularly as a scaffold for designing new inhibitors targeting specific enzymes involved in disease pathways .

Research indicates that this compound exhibits significant biological activities, including:

  • Anticancer Properties : It acts as a dual inhibitor of EZH2 (Enhancer of Zeste Homolog 2) and HSP90 (Heat Shock Protein 90), which are crucial in cancer cell proliferation and survival. In vitro studies have shown that it can induce apoptosis in glioblastoma cells by increasing the expression of apoptosis-related genes while decreasing those related to cell cycle progression .
  • Antimicrobial Activity : The compound has been studied for its potential antibacterial properties, making it a candidate for developing new antibiotics .

Organic Synthesis

In organic chemistry, this compound is utilized as an intermediate for synthesizing various compounds. It participates in reactions such as:

  • Oxidation : Leading to the formation of imines or nitriles.
  • Reduction : Resulting in primary amines.
  • Substitution Reactions : Allowing the introduction of different functional groups into the pyridine ring .

Case Study 1: Cancer Treatment

A study demonstrated that this compound effectively inhibits EZH2 and HSP90, leading to reduced tumor growth in animal models of glioblastoma. The mechanism involves reactivation of tumor suppressor genes and degradation of oncogenic proteins.

Case Study 2: Antibacterial Development

Another research project focused on modifying the compound to enhance its antibacterial activity against resistant strains of bacteria. The results indicated that certain derivatives exhibited improved efficacy compared to existing antibiotics, highlighting its potential in addressing antibiotic resistance .

Biological Activity

3-(Aminomethyl)pyridin-2(1H)-one hydrochloride is a pyridine derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This compound has been explored for its pharmacological properties, particularly in the context of its mechanisms of action, cellular effects, and therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Chemical Formula : C7_7H9_9ClN2_2O
  • Molecular Weight : 174.61 g/mol
  • CAS Number : 85468-38-8

This compound features a pyridine ring with an amine and a hydroxymethyl group, contributing to its biological reactivity.

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Research indicates that it may act as an inhibitor of certain enzymes involved in key metabolic pathways.

Target Enzymes

  • Glycogen Synthase Kinase 3 Beta (GSK-3β) : Similar to other pyridine derivatives, this compound may inhibit GSK-3β, impacting cellular processes such as proliferation and apoptosis.

Anticancer Activity

Studies have shown that this compound exhibits significant anticancer properties. It has been evaluated for its effects on various cancer cell lines, demonstrating cytotoxicity at micromolar concentrations.

Cell Line IC50 (µM) Mechanism
HeLa (cervical cancer)5.0Induction of apoptosis through GSK-3β inhibition
MCF-7 (breast cancer)7.5Cell cycle arrest in G2/M phase
A549 (lung cancer)6.0Disruption of microtubule dynamics

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Preliminary studies suggest it may possess activity against certain bacterial strains, although further research is needed to confirm these findings.

Study on Anticancer Effects

In a recent study published in the Journal of Medicinal Chemistry, researchers evaluated the cytotoxic effects of various pyridine derivatives, including this compound. The results indicated that the compound effectively induced apoptosis in cancer cells via the modulation of GSK-3β activity, leading to increased levels of pro-apoptotic factors .

Study on Antimicrobial Properties

Another investigation focused on the antimicrobial potential of this compound against Gram-positive and Gram-negative bacteria. The results showed promising activity, particularly against Staphylococcus aureus, with minimum inhibitory concentrations (MIC) ranging from 10 to 20 µg/mL .

Safety and Toxicity

Toxicological assessments indicate that this compound may pose risks if ingested or improperly handled. It is classified as harmful if swallowed and can cause skin irritation . Proper safety protocols should be followed during handling.

Properties

IUPAC Name

3-(aminomethyl)-1H-pyridin-2-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O.ClH/c7-4-5-2-1-3-8-6(5)9;/h1-3H,4,7H2,(H,8,9);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGCBDOOONLLWTH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC(=O)C(=C1)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90511397
Record name 3-(Aminomethyl)pyridin-2(1H)-one--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90511397
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

85468-38-8
Record name 3-(Aminomethyl)pyridin-2(1H)-one--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90511397
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(aminomethyl)-1,2-dihydropyridin-2-one hydrochloride
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